molecular formula C11H13N3O2S B11956545 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole CAS No. 14071-89-7

2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole

Cat. No.: B11956545
CAS No.: 14071-89-7
M. Wt: 251.31 g/mol
InChI Key: ZEDVLFMBPNIZSF-ZRDIBKRKSA-N
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Description

2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a hydrazine moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. This method is efficient and yields a high purity product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles, which can have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,3-Dihydro-2-(ethoxycarbonylhydrazinylylidene)-3-methylbenzothiazole stands out due to its unique hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

14071-89-7

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

ethyl N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamate

InChI

InChI=1S/C11H13N3O2S/c1-3-16-11(15)13-12-10-14(2)8-6-4-5-7-9(8)17-10/h4-7H,3H2,1-2H3,(H,13,15)/b12-10+

InChI Key

ZEDVLFMBPNIZSF-ZRDIBKRKSA-N

Isomeric SMILES

CCOC(=O)N/N=C/1\N(C2=CC=CC=C2S1)C

Canonical SMILES

CCOC(=O)NN=C1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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